molecular formula C20H19ClN2O2S B11466389 ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate

ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate

Cat. No.: B11466389
M. Wt: 386.9 g/mol
InChI Key: DFRLTIHWBWIAGD-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a chlorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted pyridine derivative.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyridine ring with a 4-chlorophenyl group, typically using a chlorinating agent.

    Addition of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source.

    Attachment of the sulfanyl group: This step involves the formation of a thioether linkage by reacting the intermediate with a suitable thiol compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic interactions. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate can be compared with similar compounds such as:

    Ethyl 2-{[4-(4-bromophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate: The bromine atom can alter the compound’s reactivity and binding affinity.

    Ethyl 2-{[4-(4-methylphenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate: The methyl group can influence the compound’s hydrophobicity and steric interactions.

    Ethyl 2-{[4-(4-fluorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate: The fluorine atom can affect the compound’s electronic properties and metabolic stability.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

ethyl 2-[[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]propanoate

InChI

InChI=1S/C20H19ClN2O2S/c1-3-25-20(24)12(2)26-19-16(11-22)18(13-7-9-14(21)10-8-13)15-5-4-6-17(15)23-19/h7-10,12H,3-6H2,1-2H3

InChI Key

DFRLTIHWBWIAGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(CCC2)C(=C1C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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